molecular formula C21H15ClN2O2S B11329040 N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide

Cat. No.: B11329040
M. Wt: 394.9 g/mol
InChI Key: BYKOXJONHJZHJR-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by the reaction of benzylamine with a suitable thioamide under acidic conditions.

    Benzoxepine Formation: The benzoxepine moiety is introduced through a cyclization reaction involving a chlorinated aromatic compound and an appropriate nucleophile.

    Coupling Reaction: The final step involves coupling the thiazole and benzoxepine intermediates using a carboxylation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the benzoxepine ring can be substituted with nucleophiles such as amines or thiols under basic conditions, forming various substituted derivatives.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-7-chloro-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H15ClN2O2S/c22-17-6-7-19-16(12-17)11-15(8-9-26-19)20(25)24-21-23-13-18(27-21)10-14-4-2-1-3-5-14/h1-9,11-13H,10H2,(H,23,24,25)

InChI Key

BYKOXJONHJZHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3

Origin of Product

United States

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